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Executive Summary
SGE-201 is a synthetic neuroactive steroid that acts as a potent positive allosteric modulator

(PAM) of the N-methyl-D-aspartate (NMDA) receptor. Preclinical research has demonstrated its

potential in enhancing NMDA receptor function, suggesting therapeutic utility in disorders

characterized by NMDA receptor hypofunction. This document provides an in-depth technical

guide on the preclinical data available for SGE-201, including its mechanism of action, key

experimental findings, and detailed methodologies. While initial preclinical results were

promising, it is important to note that SGE-201 and its successor, SGE-301, do not appear to

be in active clinical development. The developing company, Sage Therapeutics, has since

advanced other NMDA receptor modulators, such as SAGE-718 (dalzanemdor), in their clinical

pipeline.

Introduction
The N-methyl-D-aspartate (NMDA) receptor is a critical glutamate-gated ion channel in the

central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.

Dysfunction of the NMDA receptor has been implicated in the pathophysiology of numerous

neurological and psychiatric disorders, including schizophrenia, depression, and cognitive

deficits. SGE-201 emerged from research into endogenous brain cholesterol metabolites,

specifically 24(S)-hydroxycholesterol (24(S)-HC), which was identified as a potent and selective

PAM of NMDA receptors. SGE-201 is a synthetic analog of 24(S)-HC with drug-like properties.
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Mechanism of Action
SGE-201 is a positive allosteric modulator of the NMDA receptor. Unlike direct agonists, SGE-
201 does not activate the receptor on its own but enhances the receptor's response to the

binding of glutamate and its co-agonist, glycine or D-serine. This modulatory action is believed

to "fine-tune" synaptic activity rather than causing widespread, non-specific activation, which

could lead to excitotoxicity. Preclinical studies suggest that SGE-201 and other oxysterols bind

to a novel modulatory site on the NMDA receptor, distinct from other known allosteric modulator

binding sites.
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Mechanism of SGE-201 as a positive allosteric modulator of the NMDA receptor.

Preclinical Data
The primary source of preclinical data for SGE-201 comes from a 2013 publication in the

Journal of Neuroscience. The key findings from this study are summarized below.
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In Vitro Efficacy
SGE-201 demonstrated potentiation of NMDA-evoked currents in cultured rat hippocampal

neurons. The half-maximal effective concentration (EC₅₀) for SGE-201 was found to be more

potent than the endogenous modulator 24(S)-HC.

Compound EC₅₀ (µM)

SGE-201 0.11[1]

24(S)-HC 1.2[1]

Table 1: In Vitro Potency of SGE-201 and 24(S)-HC on NMDA Receptors.

SGE-201's potentiation of NMDA receptor currents was not significantly dependent on the

concentration of the agonist (NMDA) or co-agonist (glycine).[2] Furthermore, SGE-201
potentiated responses from all NMDA receptor subunit combinations (GluN2A, GluN2B,

GluN2C, and GluN2D) without significant subunit selectivity.[1][2]

In hippocampal slices, SGE-201 was shown to enhance the induction of LTP, a cellular

correlate of learning and memory. A subthreshold high-frequency stimulation (HFS) that

normally produces short-term potentiation (STP) was able to induce robust LTP in the presence

of SGE-201.

Condition
EPSP Slope (% of Baseline
at 60 min post-HFS)

p-value

Control (HFS only) 91.9 ± 5.6%

SGE-201 + HFS 156.0 ± 10.8% < 0.001[1][3]

Table 2: Effect of SGE-201 on Long-Term Potentiation in Rat Hippocampal Slices.

In Vivo Efficacy
Systemic administration of SGE-201 resulted in good systemic and brain concentrations in

mice.
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Compound Dose (mg/kg, i.p.)
Brain Concentration at 60
min (ng/g)

SGE-201 10 ~100

SGE-301 20 >1000

Table 3: Brain Concentrations of SGE-201 and SGE-301 in Rodents.[1][4]

Note: SGE-301 was developed as a successor to SGE-201 with improved bioavailability.[1][4]

SGE-201 was tested in a mouse model where cognitive deficits were induced by the NMDA

receptor channel blocker, MK-801. SGE-201 demonstrated a significant reversal of these

deficits in the Y-maze task, which assesses spatial working memory.

Treatment Group % Alternation p-value (vs. MK-801 alone)

Vehicle ~75%

MK-801 ~50%

MK-801 + SGE-201 (3 mg/kg) ~70% < 0.0005[1][4]

MK-801 + SGE-201 (10 mg/kg) ~65% < 0.05[1][4]

Table 4: SGE-201 Reversal of MK-801-Induced Deficits in the Y-Maze Task.[1][4]

SGE-201 did not significantly affect the total number of arm entries, suggesting the observed

effects were on cognition rather than general locomotor activity.[1][4]

Experimental Protocols
Whole-Cell Electrophysiology in Cultured Neurons

Cell Culture: Hippocampal cultures were prepared from embryonic day 18 Sprague-Dawley

rat pups. Neurons were plated on poly-L-lysine-coated glass coverslips and maintained in

Neurobasal medium supplemented with B27 and GlutaMAX.

Recording: Whole-cell voltage-clamp recordings were performed at room temperature using

an Axopatch 200B amplifier. The external solution contained (in mM): 140 NaCl, 2.8 KCl, 1
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CaCl₂, 10 HEPES, and 0.0005 tetrodotoxin, pH 7.2. The internal pipette solution contained

(in mM): 140 CsCl, 10 HEPES, 11 EGTA, 2 MgCl₂, 1 CaCl₂, 4 Mg-ATP, and 0.3 Na-GTP, pH

7.2.

Drug Application: SGE-201 and other compounds were prepared as concentrated stocks in

DMSO and diluted into the external solution to a final DMSO concentration of ≤0.1%.[1]

NMDA receptor currents were evoked by application of NMDA and glycine.

Hippocampal Slice Electrophysiology (LTP)
Slice Preparation: Transverse hippocampal slices (400 µm) were prepared from adult male

Sprague-Dawley rats. Slices were maintained in an interface chamber with artificial

cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 2.5 MgSO₄,

2.5 CaCl₂, 26 NaHCO₃, and 10 dextrose, saturated with 95% O₂/5% CO₂.

Recording: Field excitatory postsynaptic potentials (fEPSPs) were recorded from the stratum

radiatum of the CA1 region in response to stimulation of the Schaffer collaterals.

LTP Induction: A subthreshold high-frequency stimulation (HFS) protocol was used to induce

LTP. SGE-201 was bath-applied before and during HFS.

Y-Maze Behavioral Task
Animals: Adult male C57BL/6 mice were used.

Procedure: The Y-maze consisted of three arms at a 120° angle from each other. Mice were

placed in the center of the maze and allowed to freely explore for a set period. The sequence

of arm entries was recorded. An alternation was defined as entry into all three arms on

consecutive choices.

Drug Administration: SGE-201 or vehicle was administered intraperitoneally (i.p.) prior to the

administration of MK-801. The Y-maze test was conducted after a specified pre-treatment

time.

Experimental Workflow
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A generalized workflow for the preclinical evaluation of SGE-201.

Developmental Status and Future Directions
Despite the promising preclinical data for SGE-201 and its successor SGE-301, there is no

public record of these compounds entering clinical trials. Sage Therapeutics' public pipeline

information indicates a shift in their NMDA program to a different compound, SAGE-718

(dalzanemdor), which has progressed to clinical studies for various cognitive disorders. This

suggests that the SGE-201/301 program was likely discontinued for strategic, pharmacokinetic,

or other undisclosed reasons.

The preclinical findings for SGE-201, however, remain valuable for the scientific community.

They validate the therapeutic potential of targeting the novel oxysterol binding site on the

NMDA receptor for the treatment of CNS disorders characterized by receptor hypofunction.
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Future research in this area may focus on developing new chemical entities with optimized

pharmacokinetic and pharmacodynamic profiles that build upon the foundational work of SGE-
201.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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